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Introduction
DRAQ7™ is a far-red fluorescent DNA dye that is highly advantageous for cellular imaging and

analysis. Its utility lies in its impermeability to intact, live cells, making it an excellent probe for

identifying dead or membrane-compromised cells.[1] When the plasma membrane integrity is

lost, DRAQ7 enters the cell and intercalates with double-stranded DNA, emitting a strong

fluorescent signal in the far-red spectrum.[2][3] This characteristic allows for the clear

distinction between live and dead cell populations in a variety of applications, including flow

cytometry, fluorescence microscopy, and high-content screening (HCS).[4][5]

One of the key advantages of DRAQ7 is its spectral properties. With excitation maxima at

approximately 599 nm and 644 nm and an emission maximum around 694 nm when bound to

DNA, it is well-separated from commonly used fluorophores like GFP, FITC, and PE.[6] This

minimizes spectral overlap and the need for compensation in multicolor experiments.

Furthermore, DRAQ7 has been shown to be non-toxic to cells over extended periods, making it

suitable for long-term, real-time viability assays.[2][5]

These application notes provide detailed protocols and optimal concentration ranges for using

DRAQ7 in various imaging modalities.
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Data Presentation: Recommended DRAQ7
Concentrations and Incubation Parameters
The optimal concentration of DRAQ7 can vary depending on the cell type, cell density, and

specific application. Below are summarized guidelines for different imaging techniques. It is

always recommended to perform a titration to determine the optimal concentration for your

specific experimental conditions.[3][6]

Table 1: DRAQ7 Concentration and Incubation Times for
Flow Cytometry

Application Cell Type

Recommen
ded DRAQ7
Concentrati
on

Incubation
Time

Incubation
Temperatur
e

Reference

Viability

Analysis (Live

Cells)

Suspension

Cells
1 - 3 µM

5 - 10

minutes

Room

Temperature

or 37°C

[3][6]

Adherent

Cells (in

suspension)

3 µM 10 minutes

Room

Temperature

or 37°C

[4][7]

Apoptosis

Evaluation (in

conjunction

with other

markers like

Annexin V)

Suspension

Cells
3 µM 10 minutes

Room

Temperature

or 37°C

[4][7]

DNA Content

Analysis

(Fixed Cells)

Various 20 µM
5 - 15

minutes

Room

Temperature
[6]

Real-time

Viability

Assay

Various

3 µM (in

culture

medium)

Continuous 37°C [5]
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Table 2: DRAQ7 Concentration and Incubation Times for
Fluorescence Microscopy and High-Content Screening
(HCS)

Application Cell Type

Recommen
ded DRAQ7
Concentrati
on

Incubation
Time

Incubation
Temperatur
e

Reference

Dead Cell

Staining (Live

Cultures)

Adherent or

Suspension

Cells

3 - 10 µM
15 - 30

minutes

Room

Temperature

or 37°C

[2][7]

Nuclear

Counterstain

(Fixed and

Permeabilize

d Cells)

Adherent or

Suspension

Cells

5 - 20 µM
5 - 30

minutes

Room

Temperature
[5][6]

Real-time

Cytotoxicity/V

iability

Adherent or

Suspension

Cells

3 µM (in

culture

medium)

Continuous 37°C [5]

Experimental Protocols
Protocol 1: Dead Cell Identification in Suspension Cells
by Flow Cytometry
This protocol outlines the steps for identifying non-viable cells in a suspension culture.

Materials:

Cell suspension

Phosphate-Buffered Saline (PBS) or other suitable buffer

DRAQ7™ (0.3 mM stock solution)

Flow cytometer
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Procedure:

Harvest and wash the cells, then resuspend them in PBS or an appropriate buffer at a

concentration of ≤5 x 10⁵ cells/mL.[4][7]

For each 0.5 mL of cell suspension, add 5 µL of the 0.3 mM DRAQ7™ stock solution to

achieve a final concentration of 3 µM.[4][7]

Gently mix the cell suspension by pipetting.

Incubate for 10 minutes at room temperature or 37°C, protected from light.[4][7] Staining is

accelerated at 37°C.[7]

Analyze the cells directly on a flow cytometer without any washing steps.[7] Excite with a 488

nm, 561 nm, or 633/647 nm laser and collect emission using a long-pass filter at >665 nm.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://immunologicalsciences.com/wp-content/uploads/2022/03/DR50050-DRAQ7.pdf
https://www.interchim.fr/ft/F/FV5460.pdf
https://www.benchchem.com/product/b1164519?utm_src=pdf-body
https://immunologicalsciences.com/wp-content/uploads/2022/03/DR50050-DRAQ7.pdf
https://www.interchim.fr/ft/F/FV5460.pdf
https://immunologicalsciences.com/wp-content/uploads/2022/03/DR50050-DRAQ7.pdf
https://www.interchim.fr/ft/F/FV5460.pdf
https://www.interchim.fr/ft/F/FV5460.pdf
https://www.interchim.fr/ft/F/FV5460.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0018531_DRAQ7_PI.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Suspension Cell Culture

Harvest and Wash Cells

Resuspend in Buffer
(≤5 x 10⁵ cells/mL)

Add DRAQ7™
(Final Conc. 3 µM)

Incubate 10 min
(RT or 37°C, Dark)

Analyze by Flow Cytometry
(No Wash)

End: Viability Data

Click to download full resolution via product page

Flow Cytometry Workflow for Dead Cell Identification.

Protocol 2: Nuclear Counterstaining of Fixed and
Permeabilized Adherent Cells for Fluorescence
Microscopy
This protocol is for visualizing the nuclei of fixed and permeabilized cells grown on coverslips or

in imaging plates.
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Materials:

Adherent cells on coverslips or imaging plates

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

DRAQ7™ (0.3 mM stock solution)

Fluorescence microscope

Procedure:

Wash the cells twice with PBS.

Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[5][7]

Wash the cells three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Dilute the DRAQ7™ stock solution in PBS to a final working concentration of 5 µM.[5][7]

Add the DRAQ7™ working solution to the cells and incubate for 15-30 minutes at room

temperature, protected from light.[7]

The cells can be imaged directly without a final wash step.[7] Use a 633 nm or 647 nm laser

for excitation and a long-pass filter (e.g., 695LP or 715LP) for emission.[7]
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Start: Adherent Cells

Wash with PBS

Fix with 4% PFA
(15-30 min, RT)

Wash with PBS

Permeabilize
(e.g., 0.1% Triton X-100)

Wash with PBS

Add DRAQ7™
(5 µM)

Incubate 15-30 min
(RT, Dark)

Image on Microscope
(No Wash)

End: Nuclear Visualization

Click to download full resolution via product page

Microscopy Workflow for Nuclear Counterstaining.
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Protocol 3: Real-Time Monitoring of Cell Viability
This protocol allows for the continuous monitoring of cell death in a live-cell imaging setup.

Materials:

Cells in culture medium

DRAQ7™ (0.3 mM stock solution)

Live-cell imaging system (incubated microscope or plate reader)

Procedure:

Prepare your cells for the experiment in their normal culture medium.

Add DRAQ7™ directly to the culture medium to a final concentration of 3 µM.[5] For long-

term assays (several days), a concentration range of 1.0 - 1.5 µM can also be effective.[8]

Mix gently to ensure even distribution of the dye.

Place the cells in the live-cell imaging system and begin image acquisition. No washing is

necessary.

Monitor the increase in far-red fluorescence over time as an indicator of cell death.
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Start: Live Cell Culture

Add DRAQ7™ to Medium
(Final Conc. 3 µM)

Gently Mix

Place in Live-Cell Imager

Acquire Images Over Time

Analyze Fluorescence Increase

End: Real-Time Viability Data

Click to download full resolution via product page

Workflow for Real-Time Cell Viability Monitoring.

Signaling Pathway Context: Apoptosis and Necrosis
Detection
DRAQ7 is a valuable tool for studying programmed cell death (apoptosis) and necrosis. In the

context of these pathways, DRAQ7 identifies cells in the later stages of apoptosis or those that
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have undergone necrosis, both of which are characterized by a loss of plasma membrane

integrity.

Apoptosis

Necrosis

Apoptotic Stimulus Caspase Activation Membrane Blebbing Late Apoptosis/
Secondary Necrosis

DRAQ7 Staining

Necrotic Stimulus Cell Swelling Plasma Membrane Rupture

Click to download full resolution via product page

DRAQ7 Staining in the Context of Cell Death Pathways.

Concluding Remarks
DRAQ7 is a versatile and robust far-red fluorescent dye for the identification of dead and

membrane-compromised cells. Its ease of use, compatibility with other fluorophores, and

suitability for both endpoint and real-time assays make it an invaluable tool for researchers in

various fields. By following the recommended concentrations and protocols provided in these

application notes, scientists can achieve reliable and reproducible results in their imaging

experiments. As with any reagent, optimization for specific cell types and experimental

conditions is encouraged to ensure the highest quality data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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